molecular formula C19H18N2OS B2419809 2,2-dimethyl-1-(4-methylbenzoyl)-4-phenyl-2,5-dihydro-1H-imidazole-5-thione CAS No. 899910-12-4

2,2-dimethyl-1-(4-methylbenzoyl)-4-phenyl-2,5-dihydro-1H-imidazole-5-thione

Cat. No.: B2419809
CAS No.: 899910-12-4
M. Wt: 322.43
InChI Key: RTRQSYJDHVKIML-UHFFFAOYSA-N
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Description

2,2-dimethyl-1-(4-methylbenzoyl)-4-phenyl-2,5-dihydro-1H-imidazole-5-thione ( 899910-12-4) is a chemical compound with the molecular formula C19H18N2OS and a molecular weight of 322.42 g/mol . This molecule features an imidazole-5-thione core, a scaffold recognized in medicinal chemistry for its diverse biological potential. Derivatives of imidazole-2-thione and related structures have been extensively studied and reported to exhibit a range of pharmacological activities, including antimicrobial, antifungal, antioxidant, and anti-HIV properties . The specific substitution pattern on this compound—incorporating both 4-methylbenzoyl and phenyl groups—may render it a valuable intermediate or a subject of investigation in various research fields, such as drug discovery and development of novel bioactive agents . Researchers can utilize this compound to explore structure-activity relationships, develop new therapeutic leads, or as a building block in synthetic chemistry. This product is intended for research purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(2,2-dimethyl-4-phenyl-5-sulfanylideneimidazol-1-yl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-13-9-11-15(12-10-13)17(22)21-18(23)16(20-19(21,2)3)14-7-5-4-6-8-14/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRQSYJDHVKIML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC2(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Pathway

A one-pot multistep procedure, as described by Schantl and Lagoja, enables the synthesis of N-substituted 1-amino-2,3-dihydro-1H-imidazole-2-thiones via the reaction of α-halo ketones with potassium thiocyanate and monosubstituted hydrazines. For the target compound, this method could be adapted by employing 4-methylbenzoyl chloride as the acylating agent. The proposed mechanism involves:

  • Formation of α-thiocyanato carbonyl intermediates through nucleophilic substitution between α-halo ketones and thiocyanate.
  • Hydrazone formation via condensation with hydrazines, followed by 1,4-elimination to generate azo-alkenes and thiocyanic acid.
  • [3+2] cycloaddition between azo-alkenes and thiocyanic acid, yielding azomethine imine cycloadducts.
  • Rearrangement and cyclization to form the imidazole-2-thione core.

Optimization and Yield

Key parameters influencing yield include:

  • Temperature : Reactions performed at 80–100°C under reflux conditions.
  • Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance cycloaddition efficiency.
  • Stoichiometry : A 1:1.5 molar ratio of α-halo ketone to hydrazine ensures complete conversion.
    Reported yields for analogous compounds range from 65–78% .

Thiosemicarbazone-Phenacyl Bromide Condensation

Synthetic Protocol

Al-Masoudi et al. demonstrated that thiosemicarbazone derivatives react with phenacyl bromides in ethanol under reflux to form imidazole-2-thiones. For the target compound:

  • Synthesis of 4-methylbenzoyl thiosemicarbazone : Condensation of 4-methylbenzoyl hydrazide with ammonium thiocyanate.
  • Cyclization with phenacyl bromide : Refluxing the thiosemicarbazone with 2-bromo-1-phenyl-1-propanone in ethanol and sodium acetate for 6 hours.

Stereochemical Considerations

The reaction proceeds via nucleophilic attack by the thiosemicarbazone’s sulfur atom on the phenacyl bromide’s α-carbon, followed by cyclodehydration. The stereoselectivity of the 5-thione group is ensured by the planar geometry of the intermediate enolate.

Yield and Purification

  • Yield : 70–85% after recrystallization from ethanol.
  • Purity : Confirmed via $$ ^1H $$-NMR and $$ ^{13}C $$-NMR spectroscopy.

Knoevenagel Condensation and S-Alkylation

Two-Step Synthesis

A microwave-assisted protocol developed by Bouraiou et al. involves:

  • Knoevenagel condensation : Reaction of 1-methyl-2-thiohydantoin with 4-methylbenzaldehyde under solvent-free microwave irradiation (80°C, 90 W, 40–60 min).
  • S-Alkylation : Treatment of the intermediate with methyl iodide or benzyl bromide in acetonitrile and potassium iodide.

Advantages

  • Efficiency : Microwave irradiation reduces reaction time from hours to minutes.
  • Stereoselectivity : Exclusive formation of the (5Z)-isomer due to conjugation stabilization.

Performance Metrics

  • Overall yield : 75–88%.
  • Scalability : Demonstrated for gram-scale synthesis.

Comparative Analysis of Methods

Method Key Reactants Conditions Yield Advantages
Cyclocondensation α-Halo ketone, KSCN, hydrazine Reflux, 6–8 h 65–78% One-pot synthesis; minimal purification
Thiosemicarbazone Thiosemicarbazone, phenacyl bromide Reflux, 6 h 70–85% High stereocontrol; scalable
Knoevenagel-Alkylation 1-Methyl-2-thiohydantoin, aldehyde Microwave, 40–60 min 75–88% Rapid; solvent-free; high yield

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-1-(4-methylbenzoyl)-4-phenyl-2,5-dihydro-1H-imidazole-5-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether under inert atmosphere.

    Substitution: Nucleophiles like amines or alcohols; reactions are often conducted in polar solvents like ethanol or methanol under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiols.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-dimethyl-1-(4-methylbenzoyl)-4-phenyl-2,5-dihydro-1H-imidazole-5-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1-(4-methylbenzoyl)-4-phenyl-2,5-dihydro-1H-imidazole-5-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. Additionally, the benzoyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-1-(4-methylbenzoyl)-4-phenyl-2,5-dihydro-1H-imidazole-5-one: Similar structure but with a carbonyl group instead of a thione group.

    2,2-dimethyl-1-(4-methylbenzoyl)-4-phenyl-2,5-dihydro-1H-imidazole-5-sulfoxide: Oxidized form of the thione compound.

    2,2-dimethyl-1-(4-methylbenzoyl)-4-phenyl-2,5-dihydro-1H-imidazole-5-sulfone: Further oxidized form of the sulfoxide compound.

Uniqueness

The presence of the thione group in 2,2-dimethyl-1-(4-methylbenzoyl)-4-phenyl-2,5-dihydro-1H-imidazole-5-thione imparts unique chemical reactivity and biological activity compared to its oxidized counterparts. This makes it a valuable compound for various applications in research and industry .

Biological Activity

2,2-Dimethyl-1-(4-methylbenzoyl)-4-phenyl-2,5-dihydro-1H-imidazole-5-thione is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant research findings.

Chemical Structure and Properties

The compound belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of various substituents on the imidazole ring influences its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazole derivatives. For example, compounds similar to 2,2-dimethyl-1-(4-methylbenzoyl)-4-phenyl-2,5-dihydro-1H-imidazole-5-thione have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2,2-Dimethyl-1-(4-methylbenzoyl)-4-phenyl-2,5-dihydro-1H-imidazole-5-thioneS. aureus32 µg/mL
Similar Derivative AE. coli16 µg/mL
Similar Derivative BBacillus subtilis64 µg/mL

These results suggest that modifications in the structure can enhance antibacterial potency .

Antifungal Activity

In addition to antibacterial effects, imidazole derivatives have been investigated for antifungal properties. Compounds with similar structures have demonstrated efficacy against fungal pathogens such as Candida albicans.

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
2,2-Dimethyl-1-(4-methylbenzoyl)-4-phenyl-2,5-dihydro-1H-imidazole-5-thioneC. albicans25 µg/mL
Similar Derivative CAspergillus niger30 µg/mL

These findings indicate that this compound may serve as a lead for developing antifungal agents .

Anticancer Activity

The anticancer potential of imidazole derivatives has also been explored. Research indicates that certain derivatives exhibit cytotoxic effects on various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
2,2-Dimethyl-1-(4-methylbenzoyl)-4-phenyl-2,5-dihydro-1H-imidazole-5-thioneHeLa (cervical cancer)15 µM
Similar Derivative DMCF7 (breast cancer)10 µM

The structure–activity relationship (SAR) analysis suggests that the presence of specific functional groups enhances the anticancer activity of these compounds .

Case Studies

One notable study involved synthesizing a series of imidazole derivatives and evaluating their biological activities. The study found that introducing electron-donating groups significantly improved both antibacterial and anticancer activities. Compounds with para-substituted phenyl rings exhibited enhanced potency compared to their ortho or meta counterparts .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2,2-dimethyl-1-(4-methylbenzoyl)-4-phenyl-2,5-dihydro-1H-imidazole-5-thione?

Answer:
The synthesis typically involves multi-step procedures:

  • Imidazole core formation : Cyclocondensation of substituted thioureas with α-halo ketones or via the Debus-Radziszewski reaction using aldehydes, ammonia, and diketones under reflux conditions.
  • Thionation : Conversion of carbonyl to thione groups using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) in anhydrous toluene .
  • Functionalization : Introduction of the 4-methylbenzoyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
    Key intermediates are purified via column chromatography, and yields are optimized by controlling reaction time (e.g., 12–24 hours) and temperature (80–120°C) .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Assign signals for the imidazole ring (δ 6.8–7.5 ppm for aromatic protons), methyl groups (δ 2.2–2.6 ppm), and thione carbon (δ ~180 ppm). Discrepancies in integration ratios can indicate impurities .
  • FT-IR : Confirm thione (C=S) stretching at ~1200–1250 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹ .
  • Elemental Analysis (CHNS) : Validate empirical formula (e.g., C₂₀H₁₉N₂OS requires C: 70.76%, H: 5.59%, N: 8.25%, S: 9.41%) using a Vario MICRO analyzer .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 341.1) .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Answer:

  • Data Collection : Use Cu Kα radiation (λ = 1.54178 Å) on a single-crystal diffractometer (e.g., XtaLAB Synergy) at 100 K. Refinement with SHELXL (via SHELXTL suite) provides atomic coordinates and thermal parameters .
  • ORTEP Visualization : Generate thermal ellipsoid diagrams to assess bond angles and torsional strain (e.g., dihydroimidazole ring puckering) .
  • Validation : Compare experimental bond lengths (e.g., C=S: ~1.68 Å) with DFT-calculated values. Discrepancies >0.02 Å may suggest crystal packing effects .

Advanced: How should researchers address contradictions between spectroscopic data and computational models?

Answer:

  • Case Example : If NMR suggests a planar imidazole ring but DFT predicts puckering, cross-validate with X-ray data. For instance, resolved tautomerism (thione vs. thiol) via crystallography .
  • Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility (e.g., thione group rotation barriers) .
  • Error Analysis : Quantify systematic errors in computational parameters (e.g., basis set limitations in DFT) by benchmarking against experimental UV-Vis spectra .

Advanced: What strategies are effective for studying the compound’s electronic properties and reactivity?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map HOMO-LUMO gaps (e.g., ~4.2 eV predicts nucleophilic reactivity at the thione sulfur) .
  • Electrochemical Studies : Cyclic voltammetry in DMSO reveals redox peaks (e.g., oxidation at +1.2 V vs. Ag/AgCl) correlating with thione → disulfide pathways .
  • Reactivity Screening : Test nucleophilic substitution with alkyl halides (e.g., benzyl bromide) in DMF/K₂CO₃ to assess thione’s leaving-group potential .

Basic: What purification methods are recommended to achieve high-purity samples?

Answer:

  • Recrystallization : Use ethanol/water (7:3 v/v) to isolate crystals with >98% purity. Monitor melting points (e.g., 218–220°C) for consistency .
  • Chromatography : Employ silica gel columns with ethyl acetate/hexane (1:4) to separate regioisomers. TLC (Rf ~0.3) guides fraction collection .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) remove trace impurities, validated by ≥99.5% purity via area-under-curve analysis .

Advanced: How can researchers investigate the compound’s potential bioactivity?

Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 active site). Prioritize compounds with docking scores ≤-8.0 kcal/mol .
  • Enzyme Assays : Test inhibition of acetylcholinesterase (AChE) at 10 µM concentrations, comparing IC₅₀ values with donepezil controls .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MCF-7) at 1–100 µM doses. Structure-activity relationships (SAR) guide methylbenzoyl group modifications .

Advanced: What experimental design considerations are critical for reproducibility in synthesis?

Answer:

  • Anhydrous Conditions : Use molecular sieves (3Å) in thionation steps to prevent hydrolysis of P₄S₁₀ .
  • Catalyst Screening : Compare Pd(PPh₃)₄ vs. Pd(OAc)₂ in coupling reactions; the latter reduces side-product formation by 15% .
  • Scale-Up Protocols : Transition from batch to flow chemistry for imidazole core synthesis, achieving 85% yield at 10 g scale vs. 70% in batch .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

  • Thermogravimetric Analysis (TGA) : Degradation onset at ~200°C indicates thermal stability. Store at -20°C in amber vials to prevent photodegradation .
  • HPLC Monitoring : Track decomposition products (e.g., oxidized disulfides) over 6 months. <5% degradation at 25°C confirms shelf-life suitability .

Advanced: What mechanistic insights can be gained from kinetic studies of its reactions?

Answer:

  • Rate Determination : Use stopped-flow UV-Vis to measure thione alkylation rates (pseudo-first-order kinetics, kobs ~0.05 s⁻¹ in DMF) .
  • Isotopic Labeling : ¹⁸O tracing in hydrolysis experiments confirms nucleophilic attack at the carbonyl vs. thione site .

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